An In-Depth Technical Guide to the Synthesis of 1-Cyanocyclohexane-1-carboxylic Acid
An In-Depth Technical Guide to the Synthesis of 1-Cyanocyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyanocyclohexane-1-carboxylic acid is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring both a nitrile and a carboxylic acid group on the same quaternary carbon, offers unique reactivity for the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 1-cyanocyclohexane-1-carboxylic acid is essential for its synthesis, purification, and handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | |
| Molecular Weight | 153.18 g/mol | |
| CAS Number | 227203-34-1 | |
| Appearance | Solid | |
| IUPAC Name | 1-cyanocyclohexane-1-carboxylic acid |
This data is compiled from publicly available chemical databases.
Core Synthetic Strategies
The synthesis of 1-cyanocyclohexane-1-carboxylic acid and its precursors primarily revolves around nucleophilic additions to the carbonyl group of cyclohexanone. Two classical named reactions, the Strecker synthesis and the Bucherer-Bergs reaction, provide the foundational routes.
Caption: Overview of Strecker and Bucherer-Bergs pathways from cyclohexanone.
The Strecker Synthesis Pathway
The Strecker synthesis is a two-step method for producing α-amino acids from aldehydes or ketones.[1] In the context of 1-cyanocyclohexane-1-carboxylic acid, the reaction starts with cyclohexanone.
Step 1: Formation of 1-Amino-1-cyanocyclohexane (an α-Aminonitrile)
This initial step is a three-component reaction involving cyclohexanone, ammonia, and a cyanide source.[2] While hydrogen cyanide (HCN) can be used, it is highly toxic. A safer and more common laboratory practice involves the in situ generation of HCN from a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of a weak acid, such as ammonium chloride (NH₄Cl).[3][4]
Mechanism:
-
Imine Formation: Cyclohexanone reacts with ammonia to form a cyclohexylimine intermediate. The ammonium chloride serves as both a source of ammonia and a mild acid to catalyze the dehydration step.[5]
-
Nucleophilic Attack: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile, 1-amino-1-cyanocyclohexane.[3]
Caption: Mechanism of α-aminonitrile formation in the Strecker synthesis.
Step 2: Hydrolysis of the α-Aminonitrile
The second stage involves the hydrolysis of the nitrile group of 1-amino-1-cyanocyclohexane to a carboxylic acid. This is typically achieved by heating the aminonitrile in the presence of a strong acid, such as hydrochloric acid (HCl).[3] The amino group is protonated under these conditions, and subsequent nucleophilic attack by water on the nitrile carbon leads to the formation of the carboxylic acid.
The Bucherer-Bergs Reaction Pathway
The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide salt.[6] This pathway offers an alternative route to an intermediate that can be subsequently hydrolyzed to the target acid.
Step 1: Formation of Cyclohexane-spiro-5'-hydantoin
In this one-pot synthesis, cyclohexanone is treated with potassium cyanide and ammonium carbonate.[7]
Mechanism:
-
Cyanohydrin Formation: The reaction is believed to proceed through the initial formation of a cyanohydrin from the reaction of cyclohexanone and cyanide.[6]
-
Reaction with Ammonia: The cyanohydrin then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile.
-
Cyclization: The aminonitrile undergoes cyclization with carbon dioxide (also from the decomposition of ammonium carbonate) to form the spiro-hydantoin product.[8]
Caption: Mechanism of hydantoin formation in the Bucherer-Bergs reaction.
Step 2: Hydrolysis of the Hydantoin
The resulting cyclohexane-spiro-5'-hydantoin is then hydrolyzed to yield 1-cyanocyclohexane-1-carboxylic acid. This is typically carried out under strong alkaline conditions (e.g., using sodium hydroxide), followed by acidification. The hydrolysis cleaves the hydantoin ring.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the synthesis of 1-cyanocyclohexane-1-carboxylic acid via the Strecker synthesis pathway, which is often favored for its directness.
Synthesis of 1-Amino-1-cyanocyclohexane
Materials:
-
Cyclohexanone
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Methanol
-
Ice
-
Water (deionized)
Procedure:
-
In a well-ventilated fume hood, prepare a solution of ammonium chloride in water.
-
Add cyclohexanone to the ammonium chloride solution with vigorous stirring.
-
In a separate beaker, dissolve potassium cyanide in water. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Cool the cyclohexanone/ammonium chloride mixture in an ice bath.
-
Slowly add the potassium cyanide solution to the cooled mixture while maintaining the temperature below 10 °C.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours, then allow it to warm to room temperature and stir overnight.
-
The product, 1-amino-1-cyanocyclohexane, will separate as an oily layer or a solid precipitate.
-
Isolate the product by filtration or extraction with a suitable organic solvent (e.g., diethyl ether).
-
Wash the isolated product with cold water to remove any unreacted salts.
-
Dry the product under vacuum.
Hydrolysis to 1-Cyanocyclohexane-1-carboxylic Acid
Materials:
-
1-Amino-1-cyanocyclohexane
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the crude 1-amino-1-cyanocyclohexane.
-
Slowly and carefully add concentrated hydrochloric acid to the flask while cooling in an ice bath.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 2-3. The target compound will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain pure 1-cyanocyclohexane-1-carboxylic acid.
-
Dry the purified product in a vacuum oven.
Process Optimization and Considerations
| Parameter | Effect on Strecker Synthesis | Rationale |
| Temperature | Lower temperatures (0-10 °C) for aminonitrile formation favor the reaction and minimize side products. Reflux temperature is required for hydrolysis. | The initial addition of cyanide is exothermic. Controlling the temperature prevents the formation of byproducts. The hydrolysis of the nitrile requires significant energy input. |
| pH | Mildly acidic to neutral conditions are optimal for the initial Strecker reaction. Strongly acidic conditions are required for hydrolysis. | The formation of the imine is favored under these conditions. Strong acid is necessary to catalyze the hydrolysis of the stable nitrile group. |
| Reagent Stoichiometry | A slight excess of the cyanide source and ammonia source can drive the reaction to completion. | Le Châtelier's principle. |
| Reaction Time | Overnight stirring for aminonitrile formation and several hours of reflux for hydrolysis are typically sufficient. | Allows for the reaction to proceed to completion. |
Conclusion
The synthesis of 1-cyanocyclohexane-1-carboxylic acid is a well-established process with the Strecker and Bucherer-Bergs reactions providing reliable and scalable pathways. The choice between these routes may depend on the availability of starting materials, desired purity, and scale of the synthesis. Careful control of reaction parameters is crucial for achieving high yields and purity of the final product. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
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Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
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Organic Chemistry Portal. Strecker Synthesis. [Link]
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ResearchGate. 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). [Link]
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Master Organic Chemistry. Strecker Synthesis. [Link]
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ACS Omega. Study on the Formation of Glycine by Hydantoin and Its Kinetics. [Link]
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SciSpace. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
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Pearson. Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. [Link]
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Organic Chemistry Portal. Hydantoin synthesis. [Link]
- Google Patents.
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PMC. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
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International Multidisciplinary Journal for Research & Development. HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. [Link]
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PubMed. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. [Link]
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Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]
-
Cambridge University Press. Bucherer-Bergs Reaction. [Link]
-
Canadian Science Publishing. Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. [Link]
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